

Netarsudil synthesis route process chemistry

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Compound Focus: Netarsudil

CAS No.: 1254032-66-0

Cat. No.: S537027

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Published Asymmetric Synthesis Route

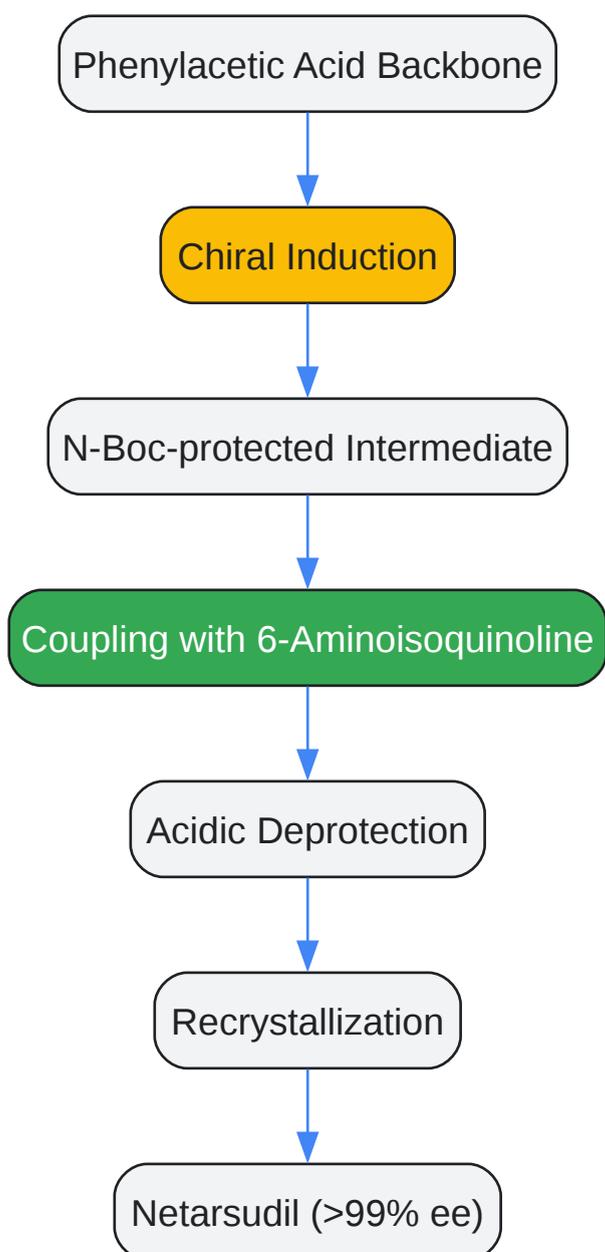
The primary documented synthesis is a **six-step asymmetric route** developed by researchers at Aerie Pharmaceuticals, which has been scaled up for commercialization [1] [2]. The key steps and methodologies are summarized below.

Table 1: Steps in the Asymmetric Synthesis of Netarsudil [1]

Step	Key Reactants / Reagents	Key Process / Technique	Purpose / Outcome
1	Phenylacetic acid derivative, 2,4-dimethylbenzoate ester	Esterification	Constructs the backbone of the β -amino acid framework [1].
2	(R)-4-benzyloxazolidin-2-one (Evans auxiliary), N-Boc-1-aminomethylbenzotriazole	Chiral enolate alkylation	Installs the (S)-stereocenter with high diastereoselectivity (96:4 dr) [1].
3	2,2,2-trichloro-1,1-dimethylethyl chloroformate, 6-aminoisoquinoline	Non-racemizing activation, coupling	Activates the acid for coupling with 6-aminoisoquinoline to yield N-Boc-protected Netarsudil (63% yield, 98% ee) [1].

Step	Key Reactants / Reagents	Key Process / Technique	Purpose / Outcome
4	Acidic conditions	Deprotection	Removes the Boc-protecting group [1].
5	-	Recrystallization	Final purification to achieve high enantiomeric purity (>99% ee) [1].

The following diagram illustrates the workflow and logical relationship of this synthesis process:



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Netarsudil asymmetric synthesis workflow. [1]

Chemical and Process Data

For your reference in process chemistry and analytical development, here are the key chemical identifiers and a comparison of synthetic routes.

Table 2: Netarsudil Chemical Profile [3] [4] [5]

Property	Description
Systematic IUPAC Name	[4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate [4]
Molecular Formula	C ₂₈ H ₂₇ N ₃ O ₃ [4] [5]
CAS Number	1254032-66-0 [6] [4]
Molar Mass	453.542 g·mol ⁻¹ [4]
Drug Substance Form	Netarsudil dimesilate (mesylate) salt – white to light yellow crystalline powder, freely soluble in water [4].

Table 3: Overview of Synthetic Routes

Route Feature	Route 1 (WO 2017086941)	Asymmetric Route (Synthesis, 2019)
Source	Patent (Assignee: Aerie Pharmaceuticals) [6]	Journal Paper (Synthesis) [1]
Key Step	Not specified in excerpt	Chiral enolate alkylation using Evans auxiliary [1]

Route Feature	Route 1 (WO 2017086941)	Asymmetric Route (Synthesis, 2019)
Diastereoselectivity	Not specified	96:4 dr [1]
Overall Enantiomeric Excess	Not specified	>99% ee (after recrystallization) [1]

Alternative Process Patent

A US patent application (US20210094918A1) details another process for preparing (S)-**netarsudil**, its salts, and polymorphs [7]. The patent claims involve:

- A process for preparing a compound of Formula (I), which encompasses **Netarsudil** and its pharmaceutically acceptable salts [7].
- The use of various reagents and conditions for reactions such as esterification, halogenation, hydrolysis, condensation, and deprotection [7].
- Characterization of the final compound and its crystalline forms by Powder X-Ray Diffraction (PXRD) [7].

Research and Development Context

As a Rho kinase inhibitor, **Netarsudil**'s mechanism of action involves direct targeting of the diseased trabecular meshwork. It inhibits Rho-associated protein kinase, reducing cell contraction and extracellular matrix production in the trabecular meshwork and Schlemm's canal, thereby increasing outflow facility [5].

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To cite this document: Smolecule. [Netarsudil synthesis route process chemistry]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b537027#netarsudil-synthesis-route-process-chemistry]

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